5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound features a furan ring substituted with a 4-ethylpiperazin-1-yl group and an aldehyde functional group. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the multi-component condensation reaction. This approach typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . Another method involves the radical bromination of a methyl group followed by conversion to a phosphonate and subsequent reaction with an aromatic aldehyde .
Analyse Chemischer Reaktionen
5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, and the piperazine ring can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acetic acid, sodium borohydride, potassium permanganate, and various aromatic amines . Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The furan ring and piperazine moiety allow it to bind to specific enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with microbial cell wall synthesis or protein function, leading to its antibacterial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
5-(4-Ethylpiperazin-1-yl)furan-2-carbaldehyde can be compared with other similar compounds, such as:
5-(4-Methylpiperazin-1-yl)furan-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
5-(4-Phenylpiperazin-1-yl)furan-2-carbaldehyde: Contains a phenyl group instead of an ethyl group.
5-(4-Benzylpiperazin-1-yl)furan-2-carbaldehyde: Features a benzyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C11H16N2O2 |
---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
5-(4-ethylpiperazin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H16N2O2/c1-2-12-5-7-13(8-6-12)11-4-3-10(9-14)15-11/h3-4,9H,2,5-8H2,1H3 |
InChI-Schlüssel |
KHOFOZVJGFNNNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.